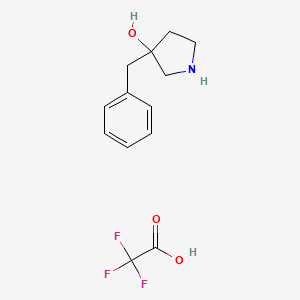
3-(4-ブロモフェニル)スルファニル-5-(トリフルオロメチル)ピリジン-2-カルボニトリル
説明
“3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a compound that falls under the category of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
農薬工業
この化合物は、トリフルオロメチルピリジン(TFMP)部分によって付与されるユニークな特性により、農薬の合成に使用されています。 TFMP誘導体は、主に作物保護のために使用され、害虫に対する効果的な防御を提供します . フルアジホップ-ブチルの導入は、TFMP誘導体の市場への参入を告げ、それ以来、20以上の新しいTFMP含有農薬が開発されてきました .
医薬品研究
医薬品では、TFMP基は、いくつかの医薬品および獣医用製品に組み込まれています。 現在、TFMP部分を有する5つの医薬品と2つの獣医用製品が市場に承認されており、さらに多くの製品が臨床試験中です . フッ素の物理化学的特性とピリジン環の特性の組み合わせにより、これらの化合物の生物学的活性が生み出されます .
抗菌剤
TFMPの構造モチーフは、新規抗菌剤の開発のために研究されています。 研究は、この化合物の誘導体が、MRSAなどの薬剤耐性菌の強力な増殖阻害剤として役立つ可能性を示しています . これは、抗生物質耐性と闘う上で特に重要です。
ピラゾール誘導体の合成
TFMP関連化合物を使用して合成されたピラゾール誘導体は、薬剤耐性菌の増殖阻害剤として有望であることが示されています。 これらの誘導体は、プランクトン状のグラム陽性菌とMRSAパーシスターに対して効果的であり、一部の化合物はS. aureusバイオフィルムに対しても潜在的な効果を示しています .
神経毒性研究
新たに合成されたTFMPの誘導体は、神経毒性の可能性について研究されています。 たとえば、TFMPに関連するピラゾリン誘導体に関する研究では、アセチルコリンエステラーゼ活性と脳内のマロンジアルデヒドレベルへの影響を調べました。 これらは、神経毒性と関連付けられています .
フッ素化有機化学品の開発
TFMP基は、材料科学など、さまざまな分野でますます重要になっているフッ素化有機化学品の進歩において重要です。 有機化合物中のフッ素の存在は、その生物学的活性と物理的特性に大きな影響を与え、発見化学において価値あるものとなっています .
気相反応
TFMP誘導体は、その独特の反応性と安定性のために、気相反応にも使用されます。 これらの反応は、特定の特性を持つ複雑な有機化合物や材料の合成に不可欠です .
機能性材料
TFMP誘導体の独自の特性により、機能性材料の開発に適しています。 これらの材料は、電子機器、コーティング、高度な製造プロセスなど、さまざまな業界で応用されています .
作用機序
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This unique combination is thought to contribute to the effectiveness of these compounds in various applications, including agrochemical and pharmaceutical industries .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the development and application of “3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” and similar compounds.
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVCYXAIOYZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149870 | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672675-21-6 | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672675-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
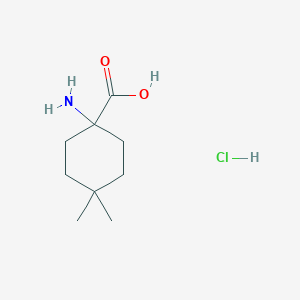
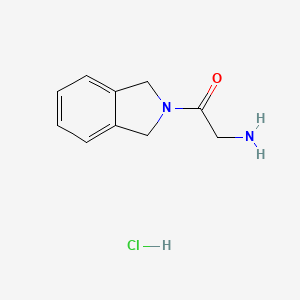

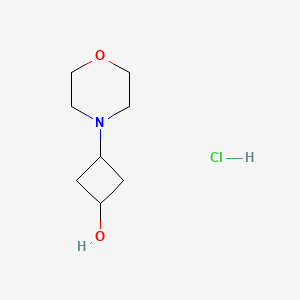
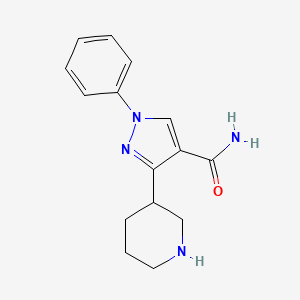
amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
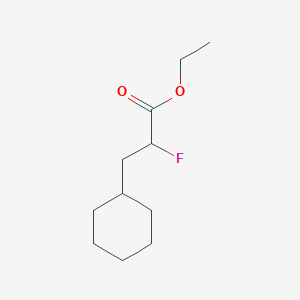
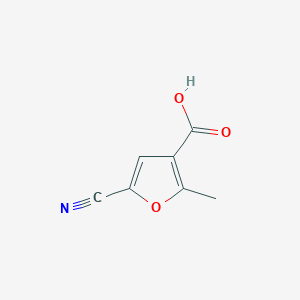
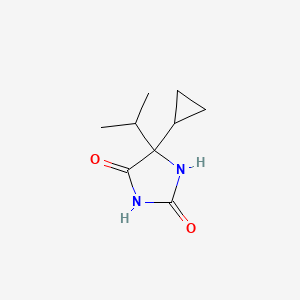
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
